N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide

Description

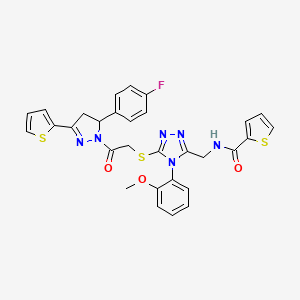

This compound is a heterocyclic hybrid molecule integrating pyrazole, triazole, and thiophene moieties. Key structural features include:

- A 4,5-dihydropyrazole core substituted with 4-fluorophenyl and thiophen-2-yl groups.

- A 1,2,4-triazole ring linked via a thioether bridge to a 2-methoxyphenyl substituent.

- A thiophene-2-carboxamide group attached to the triazole-methyl position.

The synthesis likely involves multi-step coupling and alkylation reactions, as seen in analogous compounds .

Properties

IUPAC Name |

N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25FN6O3S3/c1-40-24-7-3-2-6-22(24)36-27(17-32-29(39)26-9-5-15-42-26)33-34-30(36)43-18-28(38)37-23(19-10-12-20(31)13-11-19)16-21(35-37)25-8-4-14-41-25/h2-15,23H,16-18H2,1H3,(H,32,39) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBYMRLPJYISZEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)F)CNC(=O)C6=CC=CS6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25FN6O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound with significant potential in pharmacology. Its structure incorporates multiple bioactive moieties, including pyrazole and triazole rings, which are known for their diverse biological activities.

The molecular formula of the compound is , with a molecular weight of 655.7 g/mol. The compound's intricate structure includes:

- Pyrazole ring : Associated with anti-inflammatory and antitumor activities.

- Triazole moiety : Known for its antifungal and anticancer properties.

Antitumor Activity

Research indicates that compounds with similar structures exhibit potent cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity : A related pyrazole compound demonstrated an IC50 of 39.70 µM against MCF7 breast cancer cells, highlighting the potential of pyrazole derivatives in cancer therapy .

The mechanism by which this compound exerts its antitumor effects may involve:

- Caspase Activation : Studies show that certain pyrazole analogs reduce the activity of caspases involved in apoptosis, indicating a possible pathway for inducing cell death in cancer cells .

Anti-inflammatory Properties

The presence of thiophene and pyrazole rings suggests potential anti-inflammatory effects:

- Cytokine Modulation : Compounds similar to this one have been shown to modulate cytokine production, which is crucial in inflammatory responses .

Antimicrobial Activity

The compound's structure suggests it may possess antimicrobial properties:

- Broad Spectrum : Pyrazole derivatives have been reported to exhibit antibacterial and antifungal activities against various pathogens .

Study on Pyrazole Derivatives

A systematic review highlighted the biological activities of pyrazole derivatives, noting their effectiveness against different cancer cell lines and their ability to inhibit key metabolic enzymes relevant to neurodegenerative disorders . The study emphasized the importance of structural modifications in enhancing biological activity.

In Vivo Studies

In vivo studies on related compounds indicate significant antitumor efficacy in animal models, demonstrating reduced tumor growth rates when treated with pyrazole-based drugs. These findings suggest that this compound could be a viable candidate for future cancer therapies .

Data Summary Table

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Bioactivity and Structure-Activity Relationships (SAR)

- Antibacterial Potential: The 4-fluorophenyl group (common in and compounds) is associated with narrow-spectrum antibacterial activity by targeting bacterial membrane proteins .

- Triazole-Thioether Linkage : This moiety, seen in and , enhances solubility and enzyme-binding affinity, particularly in kinase inhibition .

- Thiophene vs.

Analytical Characterization

- NMR/IR Profiles : The target’s ¹H NMR would show distinct shifts for the 2-methoxyphenyl (~δ 3.8 ppm for OCH₃) and pyrazole NH (~δ 8–9 ppm). IR would confirm carbonyl (C=O, ~1660–1680 cm⁻¹) and thioether (C-S, ~700 cm⁻¹) groups, as observed in and .

- Purity Challenges : Multi-step syntheses (e.g., ’s Compound 9 at 42% purity) suggest the target compound may require advanced purification (e.g., preparative HPLC) to achieve >95% purity .

Q & A

Q. What are the key synthetic pathways for constructing the triazole and pyrazole cores in this compound?

The synthesis typically involves multi-step reactions, starting with cyclocondensation of thiosemicarbazides or hydrazine derivatives to form the 1,2,4-triazole core. For example, Safonov (2020) describes using 2-((5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides as intermediates, which are alkylated or acylated to introduce substituents . The pyrazole ring is often synthesized via a Knorr-type reaction, where β-ketoesters react with hydrazine derivatives under acidic conditions. Key steps include protecting group strategies and regioselective sulfur incorporation .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D experiments like COSY and HSQC) is essential for confirming substituent connectivity and stereochemistry. For instance, Hotsulia and Fedotov (2019) used 1H NMR to resolve thioacetamide proton signals in similar triazole derivatives . X-ray crystallography is indispensable for unambiguous confirmation of regiochemistry and non-covalent interactions, as demonstrated in the single-crystal analysis of pyrazole-thiazole hybrids (e.g., R-factor = 0.056 in Abdel-Wahab et al., 2013) .

Q. How are preliminary biological activities screened for such hybrid heterocycles?

Initial screening involves in vitro assays targeting enzymes or receptors linked to inflammation, cancer, or microbial growth. For example, thiazole-triazole hybrids are tested for cyclooxygenase (COX) inhibition using ELISA-based kits, with IC50 values compared to standard drugs like indomethacin . Antimicrobial activity is assessed via broth microdilution against Gram-positive/negative strains, with MIC values reported .

Advanced Research Questions

Q. What experimental design principles optimize yield in multi-step syntheses?

Reaction optimization employs Design of Experiments (DoE) methodologies. For example, flow chemistry techniques (e.g., Omura-Sharma-Swern oxidation) enable precise control over reaction parameters (temperature, residence time) to minimize side products . Safonov (2020) highlights the use of orthogonal protecting groups (e.g., tert-butyloxycarbonyl for amines) to improve regioselectivity in triazole functionalization .

Q. How can data discrepancies between computational and experimental structural analyses be resolved?

Discrepancies in bond lengths or angles (e.g., from X-ray vs. DFT calculations) require cross-validation. Hybrid functional DFT (e.g., B3LYP/6-311+G(d,p)) can refine computational models by incorporating solvent effects or dispersion corrections. In cases of ambiguous NMR assignments, NOESY or ROESY experiments clarify spatial proximity of protons .

Q. What strategies mitigate thiol oxidation during sulfur-containing heterocycle synthesis?

Thiol-protecting groups (e.g., trityl or acetamidomethyl) are used during coupling reactions. Anhydrous conditions and inert atmospheres (N2/Ar) prevent disulfide formation. Post-synthesis, purification via flash chromatography (silica gel pretreated with 1% triethylamine) minimizes oxidation artifacts .

Q. How do non-covalent interactions influence the compound's supramolecular assembly?

π-π stacking between thiophene/fluorophenyl groups and hydrogen bonding (e.g., N-H···O=C) drive crystal packing. These interactions are quantified via Hirshfeld surface analysis, as shown in Abdel-Wahab et al. (2013), where C-H···S contacts constitute >10% of intermolecular interactions .

Q. What in silico tools predict pharmacokinetic properties of this polyheterocyclic compound?

SwissADME or pkCSM platforms predict logP (lipophilicity), BBB permeability, and CYP450 inhibition. Molecular docking (AutoDock Vina) identifies potential binding modes to targets like COX-2 or EGFR kinase, with binding energies compared to co-crystallized ligands .

Methodological Tables

Table 1: Key Synthetic Steps and Yields

| Step | Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Triazole cyclocondensation | HCl/EtOH, reflux, 4 h | 65–78 | |

| 2 | Pyrazole alkylation | K2CO3/DMF, 80°C, 12 h | 52–60 | |

| 3 | Thioether coupling | NaH/THF, 0°C→RT, 2 h | 70–85 |

Table 2: Biological Activity Data for Analogues

| Assay Type | Target | IC50/MIC | Reference Compound |

|---|---|---|---|

| COX-2 inhibition | Human recombinant COX-2 | 1.8 µM | Celecoxib (0.04 µM) |

| Antimicrobial (S. aureus) | ATCC 25923 | 16 µg/mL | Vancomycin (2 µg/mL) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.